molecular formula C8H6ClN B1368919 4-Chloro-2-methylphenyl isocyanide CAS No. 60515-59-5

4-Chloro-2-methylphenyl isocyanide

Cat. No.: B1368919
CAS No.: 60515-59-5
M. Wt: 151.59 g/mol
InChI Key: OCUALJWHMLJTFU-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl isocyanide is an organic compound with the molecular formula C8H6ClN. It is a derivative of phenyl isocyanide, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylphenyl isocyanide can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methylphenylamine with formic acid and phosphorus trichloride, followed by dehydration to form the isocyanide. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylphenyl isocyanide undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates.

    Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves the use of amines or alcohols in the presence of a base such as triethylamine.

    Cycloaddition Reactions: Often carried out using catalysts such as palladium or copper complexes.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products:

    Substituted Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

Scientific Research Applications

4-Chloro-2-methylphenyl isocyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl isocyanide involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanide group (−N≡C) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form ureas, carbamates, and other compounds.

Comparison with Similar Compounds

    Phenyl isocyanide: Lacks the chlorine and methyl substituents, making it less reactive in certain reactions.

    4-Chlorophenyl isocyanide: Similar structure but lacks the methyl group, affecting its reactivity and applications.

    2-Methylphenyl isocyanide: Lacks the chlorine substituent, resulting in different reactivity and properties.

Uniqueness: 4-Chloro-2-methylphenyl isocyanide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substituents influence the compound’s reactivity, making it more versatile in various chemical reactions compared to its unsubstituted counterparts.

Properties

IUPAC Name

4-chloro-1-isocyano-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUALJWHMLJTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572855
Record name 4-Chloro-1-isocyano-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60515-59-5
Record name 4-Chloro-1-isocyano-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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